2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H18ClN5OS. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents like trimethyl orthoformate.
Thioether Formation: The benzimidazole derivative is then reacted with 4-chlorobenzyl chloride to form the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the hydrazide.
Final Condensation: The hydrazide is then condensed with 2-pyridinecarboxaldehyde under appropriate conditions to yield the final product.
Chemical Reactions Analysis
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions:
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This compound can also interact with DNA, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide can be compared with other benzimidazole derivatives:
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide: Similar structure but with a different position of the chlorine atom, which can affect its pharmacological properties.
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide: Similar structure but with a different position of the pyridine ring, which can influence its binding affinity and activity.
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide: Similar structure but with a thiophene ring instead of pyridine, which can alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H18ClN5OS |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c23-17-10-8-16(9-11-17)14-28-20-7-2-1-6-19(20)26-22(28)30-15-21(29)27-25-13-18-5-3-4-12-24-18/h1-13H,14-15H2,(H,27,29)/b25-13+ |
InChI Key |
JMGJKUPANZAQQR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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